3-(4-Methyl-thiazol-2-ylamino)-benzoic acid

Kinase inhibition Allosteric modulation CK2

Fragment-based drug discovery requires authenticated, high-purity fragment-sized molecules (MW <300) with defined pharmacophoric elements for reliable screening. Impure or misidentified regioisomers of 2-aminothiazole-benzoic acid conjugates produce confounding assay artifacts, wasting screening resources. • ≥98% HPLC purity ensures consistent fragment screening at 0.5-2 mM without solubility interference (XLogP3-AA = 2.8). • Meta-carboxylic acid orientation provides a critical regioisomeric control probe vs. para-substituted counterpart (CAS 33942-54-0) for systematic binding geometry studies. • Dual functionalization handles (free -COOH + secondary amine) enable combinatorial library synthesis for SAR exploration around the 2-aminothiazole pharmacophore.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 859473-66-8
Cat. No. B1318860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-thiazol-2-ylamino)-benzoic acid
CAS859473-66-8
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyBUGIDDGFQCUIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid (CAS 859473-66-8): Chemoinformatic Baseline and Sourcing Landscape


3-(4-Methyl-thiazol-2-ylamino)-benzoic acid (CAS 859473-66-8, MFCD11052240) is a synthetic small molecule belonging to the 2-aminothiazole-benzoic acid conjugate class, defined by a 4-methyl-1,3-thiazol-2-amine moiety linked via a secondary amine bridge to the meta position of benzoic acid [1]. With a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.28 g/mol, the compound features a computed pKa of 3.97 ± 0.10, a topological polar surface area of 90.5 Ų, and a calculated XLogP3-AA of 2.8, placing it within favorable drug-like physicochemical space [1]. The compound is commercially available as a research chemical from multiple vendors (e.g., Santa Cruz Biotechnology as sc-309936, AKSci, ChemScene), typically supplied at ≥95% purity with recommended storage at 2–8°C in sealed, dry conditions .

Why 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid Cannot Be Generically Substituted by In-Class Analogs


Within the 2-aminothiazole-benzoic acid family, seemingly minor structural variations produce divergent biological profiles that preclude simple interchange. The substitution pattern on the thiazole ring (4-methyl vs. 4-phenyl vs. unsubstituted) and the position of the carboxylic acid on the benzene ring (meta vs. para) are critical determinants of target binding geometry, as demonstrated by the CK2 allosteric modulator series where the 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold was stepwise optimized to achieve submicromolar potency through iterative modifications at these exact positions [1]. The 4-methyl substituent on the target compound introduces differential steric and electronic effects compared to the 4-phenyl or 4-naphthyl analogs, altering the hydrogen-bonding network and hydrophobic interactions within the allosteric pocket [1]. Furthermore, the meta-carboxylic acid orientation presents a distinct hydrogen-bond donor/acceptor vector relative to the para-substituted regioisomer (CAS 33942-54-0), which can redirect binding to entirely different protein targets or alter pharmacokinetic properties . These structure-activity relationships mandate that each specific substitution pattern be treated as a unique chemical entity for procurement decisions.

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid (859473-66-8): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: meta-Carboxylic Acid vs. para-Carboxylic Acid Substitution and CK2 Allosteric Scaffold Compatibility

The target compound features a meta-substituted benzoic acid, in contrast to the para-substituted regioisomer 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid (CAS 33942-54-0). Published SAR data for the 2-aminothiazole allosteric CK2 inhibitor series establish that the 4-(4-phenylthiazol-2-ylamino)benzoic acid (para-carboxylic acid) scaffold is essential for engagement with the CK2α allosteric pocket, with lead compound 27 achieving an IC₅₀ of 0.6 μM against purified CK2α [1]. Although direct comparative IC₅₀ data for the target compound are not publicly available, the regioisomeric shift from para to meta places the carboxylic acid at a distinctly different vector angle, which the available co-crystal structures and molecular modeling indicate would disrupt the critical salt bridge with the allosteric site residue network [1]. This structural divergence means the meta-substituted compound is predicted to have a fundamentally different target engagement profile than the validated para-substituted CK2 allosteric scaffold.

Kinase inhibition Allosteric modulation CK2 Structure-activity relationship

Thiazole 4-Methyl Group vs. 4-Phenyl Substitution: Divergent Allosteric Kinase Inhibition Potential

The 2-aminothiazole CK2 inhibitor series systematically explored substitution at the thiazole 4-position. The initial hit scaffold carried a 4-phenyl group (4-(4-phenylthiazol-2-ylamino)benzoic acid), and optimization efforts showed that larger aromatic substituents at the 4-position (e.g., 4-(naphthalen-2-yl)) dramatically improved potency, yielding IC₅₀ values from >10 μM down to 0.6 μM [1]. The target compound bears a significantly smaller 4-methyl substituent (van der Waals volume ~28 ų vs. ~105 ų for naphthyl), which the published binding model indicates would fail to occupy the hydrophobic subpocket exploited by the optimized leads, likely resulting in substantially weaker allosteric CK2 inhibition [1]. In the Part 1 study, the unsubstituted thiazole analog and small alkyl-substituted variants consistently showed >10-fold lower potency compared to aryl-substituted congeners [2].

Allosteric kinase inhibitor CK2 Thiazole substitution Medicinal chemistry

Physicochemical Differentiation: LogP and Solubility Profile vs. 4-Phenyl and 4-Naphthyl Analogs

The target compound's computed XLogP3-AA of 2.8 places it in a moderately lipophilic range, substantially lower than the 4-phenyl analog 4-(4-phenylthiazol-2-ylamino)benzoic acid (predicted XLogP3 ~3.8) and the lead compound 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (predicted XLogP3 ~4.9) [1]. This ~1.0–2.1 log unit difference in lipophilicity translates to an approximately 10–125× difference in predicted n-octanol/water partition coefficient, directly affecting aqueous solubility, membrane permeability, and plasma protein binding [1]. The higher predicted aqueous solubility of the target compound (driven by its lower logP and the meta-carboxylic acid's greater solvent exposure) may be advantageous for biochemical assay formats requiring higher compound concentrations without DMSO precipitation.

Physicochemical properties Lipophilicity Drug-likeness Solubility

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound (CAS 859473-66-8) is commercially stocked by multiple established research chemical suppliers including Santa Cruz Biotechnology (sc-309936), AKSci (0898AF), ChemScene, and CymitQuimica (Biosynth), with catalog purity specifications of ≥95% (AKSci) to ≥97% (CheMenu) and 98% (CymitQuimica) . In contrast, the unsubstituted thiazole analog 3-(thiazol-2-ylamino)benzoic acid (CAS 1099057-19-8) is primarily listed at 95% purity with fewer stocking vendors, and the 4-oxo-thiazoline analog (CAS 876708-50-8) is listed as discontinued by CymitQuimica . The para-substituted regioisomer (CAS 33942-54-0) is available at 95% purity but similarly with limited vendor coverage .

Chemical procurement Purity benchmarking Commercial availability Research chemical sourcing

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid (859473-66-8): Evidence-Grounded Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Member for Allosteric Kinase Site Screening

The target compound, with a molecular weight of 234.28 Da and a heavy atom count of 16, falls within the fragment-sized molecule range (MW < 300 Da) suitable for fragment-based drug discovery (FBDD) campaigns. Its 4-methyl-thiazole core represents a minimal pharmacophoric element common to the 2-aminothiazole allosteric CK2 inhibitor series, providing a structurally characterized starting point for fragment growing and merging strategies [1]. The compound's lower lipophilicity (XLogP3 = 2.8) compared to larger aryl-substituted analogs makes it particularly well-suited for high-concentration fragment screening (typically 0.5–2 mM) without solubility limitations, a critical advantage validated by the fragment-sized thiazole library study that emphasized careful reactivity and aggregation assessment for this compound class [2].

Regioisomeric Probe for Carboxylic Acid Position–Activity Relationship Studies

As a meta-substituted benzoic acid derivative of the 2-aminothiazole scaffold, this compound serves as a critical regioisomeric control probe when paired with its para-substituted counterpart (CAS 33942-54-0). Head-to-head comparison of these two compounds in target-based assays enables systematic dissection of the contribution of carboxylic acid orientation to binding affinity, selectivity, and cellular activity. This paired regioisomer approach has been employed in the CK2 inhibitor optimization campaign wherein the para-carboxylic acid orientation was identified as essential for allosteric pocket engagement [1].

Synthetic Intermediate for Diversified Thiazole-Based Compound Libraries

The presence of both a free carboxylic acid handle and a secondary amine linkage provides two orthogonal reactive sites for combinatorial derivatization. The carboxylic acid can be converted to amides, esters, or hydrazides, while the thiazole C5 position remains available for electrophilic substitution. This dual-functionalization capacity makes the compound a versatile building block for generating focused libraries exploring chemical space around the 2-aminothiazole pharmacophore, as documented in patent literature covering thiazole-substituted aminoheteroaryl compounds [1]. This synthetic utility is supported by the compound's classification under HS code 2934100090 (compounds containing a non-fused thiazole ring), confirming its recognized status as a heterocyclic synthetic building block [2].

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